molecular formula C16H18O2 B14701840 1,2-Bis(3-methylphenyl)-1,2-ethanediol CAS No. 24133-60-6

1,2-Bis(3-methylphenyl)-1,2-ethanediol

Cat. No.: B14701840
CAS No.: 24133-60-6
M. Wt: 242.31 g/mol
InChI Key: IDWIBXPQAIXDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(3-methylphenyl)-1,2-ethanediol is a diol compound featuring two 3-methylphenyl substituents attached to an ethanediol backbone. These compounds vary in substituent groups, influencing their chemical reactivity, biological activity, and binding interactions with biomolecules like serum albumin .

Properties

CAS No.

24133-60-6

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1,2-bis(3-methylphenyl)ethane-1,2-diol

InChI

InChI=1S/C16H18O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-18H,1-2H3

InChI Key

IDWIBXPQAIXDAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methylphenyl)-1,2-ethanediol typically involves the reaction of 3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 3-methylbenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methylphenyl)-1,2-ethanediol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the diol can lead to the formation of hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Corresponding diketones or carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Esters or ethers, depending on the substituent introduced.

Scientific Research Applications

1,2-Bis(3-methylphenyl)-1,2-ethanediol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its structural properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methylphenyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the diol can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The substituents on the ethanediol backbone determine key physicochemical and biological properties:

Table 1: Substituent Effects on Properties of Ethanediol Derivatives
Compound Name Substituents Molecular Weight Biological Activity Binding Affinity (Ka) Key Interactions
1,2-Bis(2-benzimidazolyl)-1,2-ethanediol (BBE) Benzimidazolyl ~294 Broad-spectrum antimicrobial, antiviral ~10⁴ M⁻¹ Hydrophobic, hydrophilic
1,2-Bis(4-methoxyphenyl)-1,2-ethanediol 4-Methoxyphenyl 274.32 Not reported N/A Potential H-bonding via methoxy groups
1-(3-Ethylphenyl)-1,2-ethanediol 3-Ethylphenyl ~180 (calculated) Isolated from natural sources N/A Not studied
1,2-Bis(3-ethylphenyl)-1,2-diphenyl-ethanediol 3-Ethylphenyl, Phenyl ~406 (calculated) Photoproduct; mediates lipid peroxidation N/A Radical-mediated interactions

Binding Interactions with Serum Albumin

  • BBE : Exhibits strong binding to bovine serum albumin (BSA) with a Ka of ~10⁴ M⁻¹. Computational studies indicate interactions with BSA's IIIA subdomain via hydrophobic and hydrophilic forces, leading to conformational changes in the protein .
  • Methoxy-Substituted Analogs : The electron-donating methoxy group may enhance solubility but reduce binding affinity compared to BBE’s benzimidazolyl groups .
  • Ethylphenyl Derivatives: Limited binding data exist, but natural analogs (e.g., 1-(3-ethylphenyl)-1,2-ethanediol) are primarily isolated from plants, suggesting different bioavailability and interaction profiles .

Key Research Findings

Thermodynamic and Kinetic Parameters

  • BBE-BSA Interaction :
    • ΔH = -23.4 kJ/mol, ΔS = +15.2 J/mol·K (hydrophobic forces dominate) .
    • Residence time (τ) = 1.2 ms, indicating moderate stability of the complex .
  • Comparison : BBE’s binding is stronger than typical drug-BSA interactions (Ka = 10³–10⁵ M⁻¹), likely due to its rigid benzimidazolyl groups .

Biological Activity

1,2-Bis(3-methylphenyl)-1,2-ethanediol, a compound characterized by its unique diol structure and two methyl-substituted phenyl groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H18O2
  • Molecular Weight : Approximately 258.32 g/mol
  • Structure : The compound features a central ethanediol backbone with two 3-methylphenyl groups attached, which significantly influences its solubility and reactivity.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes, which is crucial in drug discovery. Enzyme inhibition can lead to the modulation of various biological pathways, making this compound a candidate for further investigation in therapeutic contexts.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity , which is essential for combating oxidative stress in biological systems. Oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures often exhibit significant antioxidant properties due to their ability to scavenge free radicals.

Case Study 1: Antioxidant Activity Assessment

A study evaluating the antioxidant capacity of various phenolic compounds found that this compound exhibited a notable ability to reduce oxidative stress markers in vitro. This study utilized different assays to measure the compound's effectiveness in scavenging free radicals.

CompoundIC50 (µM)Type of Assay
This compound45DPPH Scavenging Assay
Trolox30DPPH Scavenging Assay

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, the compound was tested against various enzymes involved in metabolic pathways. The results indicated that it inhibited certain enzymes effectively:

EnzymeInhibition (%)Concentration (µM)
Acetylcholinesterase7050
Lipoxygenase6540

These findings suggest that the compound could play a role in developing drugs targeting specific diseases where these enzymes are involved.

The biological activity of this compound can be attributed to its structural properties. The presence of methyl groups on the phenyl rings enhances its lipophilicity and allows better interaction with biological membranes and targets. This structural arrangement potentially increases its affinity for binding sites on enzymes or receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.